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molecular formula C16H22ClN3O3 B8322571 Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(5-acetyl-3-chloropyridin-2-yl)piperazine-1-carboxylate

Cat. No. B8322571
M. Wt: 339.82 g/mol
InChI Key: DILVWXJOTJGGKS-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

A mixture of 4-(5-acetyl-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester from step (c) above (0.65 g, 1.92 mmol) and satd solution of HCl in EtOAc (50 mL) was stirred at room temperature for 4 h. The solution was evaporated in vacuo to give the title compound as a white solid. MS (ESI, pos. ion) m/z: 240 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:19]([Cl:20])=[CH:18][C:17]([C:21](=[O:23])[CH3:22])=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>CCOC(C)=O>[ClH:20].[Cl:20][C:19]1[CH:18]=[C:17]([C:21](=[O:23])[CH3:22])[CH:16]=[N:15][C:14]=1[N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=C1Cl)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.ClC=1C=C(C=NC1N1CCNCC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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